

An In-depth Technical Guide to (R)-Arotinolol: Chemical Structure and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Arotinolol, (R)-*

Cat. No.: *B15347907*

[Get Quote](#)

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of (R)-Arotinolol, targeted at researchers, scientists, and drug development professionals. (R)-Arotinolol is the (R)-enantiomer of Arotinolol, a mixed α/β -adrenergic receptor blocker.

Chemical Structure and Identification

(R)-Arotinolol is a chiral molecule with the (R) configuration at the carbon atom bearing the hydroxyl group in the propanolamine side chain.

Table 1: Chemical Identification of (R)-Arotinolol

Identifier	Value
IUPAC Name	(2R)-5-[2-[[3-(tert-butylamino)-2-hydroxypropyl]sulfanyl]-1,3-thiazol-4-yl]thiophene-2-carboxamide
CAS Number	Not available for the (R)-enantiomer specifically. Racemic Arotinolol: 68377-92-4
Molecular Formula	C ₁₅ H ₂₁ N ₃ O ₂ S ₃
Molecular Weight	371.54 g/mol
SMILES String	CC(C)(C)N--INVALID-LINK-- CSC1=NC(=CS1)C2=CC=C(S2)C(=O)N

Physicochemical Properties

The physicochemical properties of (R)-Arotinolol are crucial for its formulation and pharmacokinetic behavior. While some data is available for the racemic mixture, specific data for the (R)-enantiomer is limited.

Table 2: Physicochemical Properties of Arotinolol

Property	Value	Reference
Melting Point	149-153°C (racemate)	[1]
Solubility	Slightly soluble in water. Soluble in DMSO and Methanol.	[1]
logP	2.3 (racemate)	[1]
pKa	13.71 ± 0.20 (predicted)	[2]
Specific Optical Rotation ([α]D)	Not explicitly found in searches. As the (R)- enantiomer, it is expected to be levorotatory (-).	

Pharmacology

(R)-Arotinolol is a non-selective antagonist of β -adrenergic receptors ($\beta 1$ and $\beta 2$) and also exhibits blocking activity at $\alpha 1$ -adrenergic receptors.^[3] This dual mechanism of action contributes to its antihypertensive effects by reducing heart rate and cardiac output (β -blockade) and causing vasodilation (α -blockade).^[3]

Table 3: Pharmacological and Pharmacokinetic Properties of (R)-Arotinolol

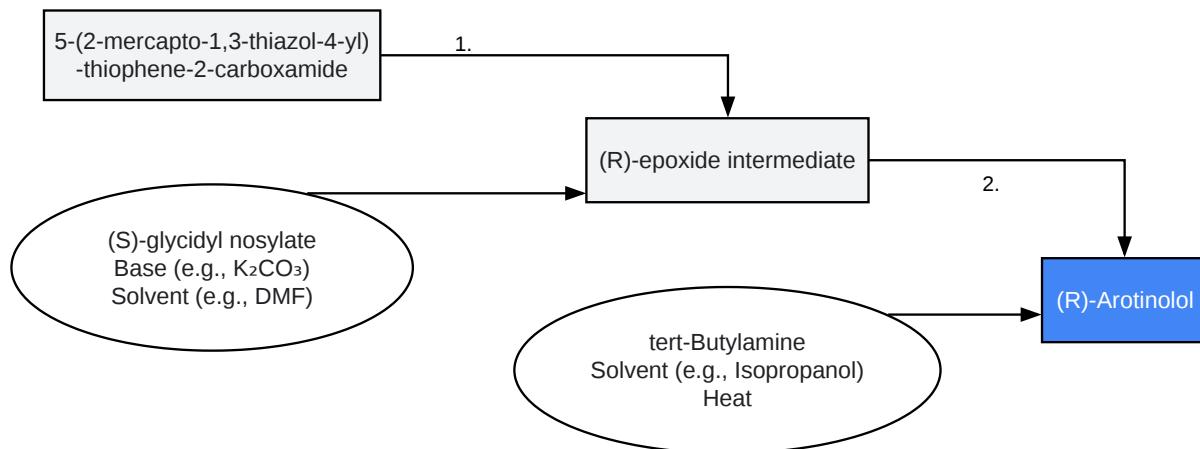
Parameter	Value/Description	Reference
Mechanism of Action	Mixed $\alpha 1/\beta$ -adrenergic receptor antagonist.	[3]
Receptor Binding Affinity (pKi)	$\beta 1: 9.74, \beta 2: 9.26$ (for racemate)	[4]
Protein Binding	95.3% (higher than the (S)-enantiomer)	[3]
Metabolism	Primarily excreted unchanged in the urine. The (S)-enantiomer is metabolized.	[3]
Elimination Half-life	~7.2 hours (racemate)	[3]

Adrenergic Signaling Pathway

The primary mechanism of action of (R)-Arotinolol involves the blockade of adrenergic receptors, thereby inhibiting the downstream signaling cascades initiated by catecholamines like epinephrine and norepinephrine.

[Click to download full resolution via product page](#)

Adrenergic signaling pathway blocked by (R)-Arotinolol.


Experimental Protocols

Enantioselective Synthesis of (R)-Arotinolol

A specific, detailed experimental protocol for the enantioselective synthesis of (R)-Arotinolol is not readily available in the public domain. However, a plausible route can be adapted from established methods for the synthesis of chiral β -blockers, often starting from a chiral epoxide precursor.

Proposed Synthetic Scheme:

A common strategy involves the reaction of a protected thiol with an enantiomerically pure epoxide, followed by deprotection and reaction with tert-butylamine.

[Click to download full resolution via product page](#)

Proposed synthesis of (R)-Arotinolol.

Detailed Methodology (Hypothetical):

- Synthesis of the (R)-epoxide intermediate: To a solution of 5-(2-mercaptop-1,3-thiazol-4-yl)thiophene-2-carboxamide in an appropriate solvent such as dimethylformamide (DMF), a base like potassium carbonate is added. The mixture is stirred at room temperature, followed by the dropwise addition of (S)-glycidyl nosylate. The reaction is monitored by thin-layer chromatography (TLC) until completion. The product is then isolated by extraction and purified by column chromatography.
- Ring-opening with tert-butylamine: The purified (R)-epoxide intermediate is dissolved in a solvent like isopropanol, and an excess of tert-butylamine is added. The reaction mixture is heated to reflux and stirred for several hours. After completion, the solvent is removed under reduced pressure, and the crude product is purified by crystallization or column chromatography to yield (R)-Arotinolol.

Enantioselective Analysis by HPLC

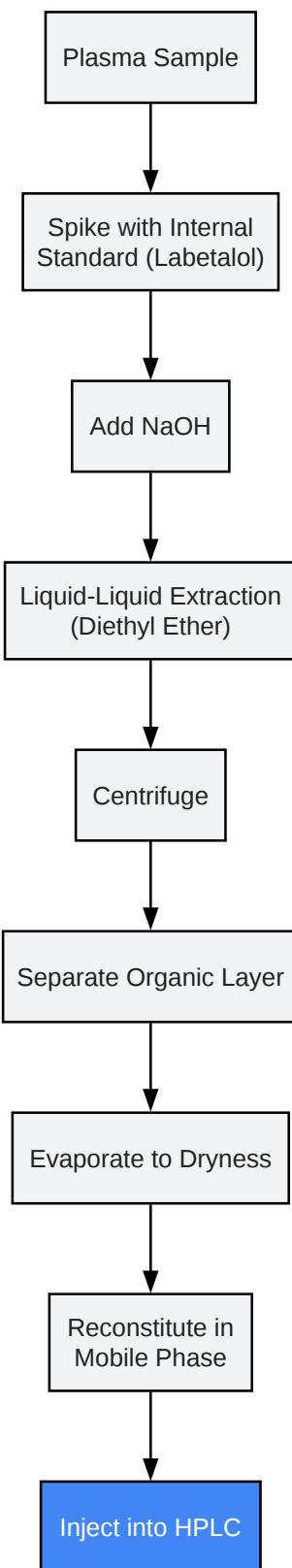

A validated HPLC method for the separation and quantification of arotinolol enantiomers in human plasma has been described.^[5]

Table 4: HPLC Method for Enantioselective Analysis of Arotinolol

Parameter	Condition
Column	Chirobiotic T (Teicoplanin macrocyclic antibiotic)
Mobile Phase	Methanol:Glacial Acetic Acid:Triethylamine (100:0.1:0.1, v/v/v)
Flow Rate	0.8 mL/min
Detection	UV at 317 nm
Internal Standard	Labetalol

Sample Preparation (Liquid-Liquid Extraction):

- To 1 mL of plasma, add the internal standard and the sample containing arotinolol enantiomers.
- Add 100 μ L of 1 M sodium hydroxide to make the solution alkaline.
- Extract with 5 mL of diethyl ether by vortexing for 1 minute.
- Centrifuge at 3000 rpm for 10 minutes.
- Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 μ L of the mobile phase and inject into the HPLC system.

[Click to download full resolution via product page](#)

Workflow for enantioselective HPLC analysis.

Spectroscopic Data

Detailed spectroscopic data specifically for (R)-Arotinolol are not widely published. The following table summarizes the expected characteristic spectral features based on its structure and data from the racemic hydrochloride salt.[6]

Table 5: Predicted Spectroscopic Data for (R)-Arotinolol

Spectroscopy	Expected Chemical Shifts / Bands
¹ H NMR	δ (ppm): ~1.3 (s, 9H, C(CH ₃) ₃), 2.9-3.5 (m, 4H, CH ₂ -N and CH ₂ -S), ~4.2 (m, 1H, CH-OH), ~7.4 (d, 1H, thiophene-H), ~7.7 (d, 1H, thiophene-H), ~8.0 (s, 1H, thiazole-H), NH and OH protons will be broad and their position will depend on the solvent.
¹³ C NMR	δ (ppm): ~29 (C(CH ₃) ₃), ~40-55 (CH ₂ -N, CH ₂ -S, C(CH ₃) ₃), ~68 (CH-OH), ~120-150 (aromatic carbons of thiophene and thiazole rings), ~165 (C=O).
FTIR	ν (cm ⁻¹): ~3300-3400 (O-H and N-H stretching), ~2850-2950 (C-H stretching), ~1660 (C=O stretching, amide I), ~1600 (N-H bending, amide II), ~1500-1600 (C=C and C=N stretching in aromatic rings).
Mass Spec.	m/z: Expected [M+H] ⁺ at 372.1. Fragmentation may involve cleavage of the C-S bond, loss of the tert-butyl group, and fragmentation of the propanolamine side chain.

Toxicological Profile

Specific toxicological studies on (R)-Arotinolol are limited. For the racemic arotinolol hydrochloride, the GHS classification indicates it is toxic if swallowed.[7] As with other beta-blockers, potential adverse effects could include bradycardia, hypotension, and fatigue. It is

important to note that enantiomers can have different toxicological profiles, and therefore, the toxicity of (R)-Arotinolol should be independently evaluated.[8]

Conclusion

(R)-Arotinolol is the pharmacologically important enantiomer of arotinolol, exhibiting a dual α/β -adrenergic blocking activity. This guide has summarized its chemical structure, physicochemical properties, and pharmacological actions. While detailed experimental protocols for its enantioselective synthesis and specific spectroscopic and toxicological data for the (R)-enantiomer are not fully available in the public domain, this document provides a comprehensive overview based on existing knowledge of the racemate and related compounds, serving as a valuable resource for researchers and professionals in drug development. Further studies are warranted to fully characterize the individual properties of (R)-Arotinolol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Adrenergic Receptor | DC Chemicals [dcchemicals.com]
- 3. Arotinolol | C15H21N3O2S3 | CID 2239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. CN104356126A - Preparation method of arotinolol hydrochloride - Google Patents [patents.google.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to (R)-Arotinolol: Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15347907#chemical-structure-and-properties-of-r-arotinolol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com